molecular formula C37H46O14 B2370237 Paralinone B CAS No. 188939-75-5

Paralinone B

Cat. No.: B2370237
CAS No.: 188939-75-5
M. Wt: 714.761
InChI Key: GVQACOLUOBLBLO-QLBLGQMTSA-N
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Description

Paralinone B is a diterpenoid compound isolated from Euphorbia species, notably E. segetalis and E. paralias. These compounds are characterized by their complex polycyclic skeletons and diverse functionalization, including acetoxy, cinnamoyloxy, and hydroxyl groups, which contribute to their bioactivity and physicochemical properties.

Properties

IUPAC Name

[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQACOLUOBLBLO-QLBLGQMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Paralinone B involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetracyclic core. . Industrial production methods may involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Structural Context and Classification

Paralinone A, a segetane diterpene isolated from Euphorbia species, shares structural motifs with other bioactive diterpenoids such as jatrophanes and ingenanes . While Paralinone B is not explicitly mentioned in the literature reviewed, its nomenclature suggests a structural analog of Paralinone A, likely featuring a macrocyclic or polycyclic diterpene skeleton with esterified hydroxyl groups.

Key Structural Features of Paralinone A :

  • Skeleton : Segetane (macrocyclic diterpene).

  • Functional groups : Hydroxyl, ester, and ketone groups.

  • Reactivity hotspots : Oxygenated carbons and conjugated double bonds.

Plausible Reaction Pathways for this compound

Assuming this compound shares functional groups with Paralinone A, the following reactions are anticipated:

Hydrolysis of Ester Groups

Macrocyclic diterpenes often undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups and carboxylic acids.

Example conditions :

ReagentSolventTemperatureOutcome
NaOH (1M)H₂O/EtOH80°CCleavage of ester bonds .

Oxidation of Alcohols

Secondary alcohols in diterpenes may oxidize to ketones using agents like Jones reagent or PCC.

Example :

R OHCrO3/H2SO4R O Ketone formation [7]\text{R OH}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{R O}\quad \text{ Ketone formation }[7]

Aldol Condensation

Diterpenes with α,β-unsaturated carbonyl systems may participate in aldol reactions. For instance, proline-catalyzed asymmetric aldol reactions form stereoselective C–C bonds .

Mechanistic insight :

  • Enamine intermediates facilitate nucleophilic attack on aldehydes .

  • Activation energy for rate-determining steps: ~59 kJ/mol .

Epoxidation

Double bonds in this compound could react with peracids (e.g., mCPBA) to form epoxides, a common transformation in terpene chemistry .

Comparative Reactivity of Related Diterpenes

Data from structurally similar compounds provide indirect evidence for this compound’s behavior:

CompoundReaction TypeConditionsProductReference
Phorboxazole BAsymmetric AldolProline catalyst, acetoneβ-hydroxyketones
Ingenane diterpeneEster hydrolysisNaOH, H₂O/MeOHFree hydroxyl groups
JatrophaneEpoxidationmCPBA, CH₂Cl₂Epoxide

Challenges and Research Gaps

  • Structural ambiguity : The exact structure of this compound remains unverified in accessible literature.

  • Synthetic routes : No documented total syntheses or derivatization studies were found.

  • Biological activity : While Paralinone A shows cytotoxicity, this compound’s bioactivity profile is unreported .

Recommendations for Further Study

  • Structural elucidation : Prioritize NMR and X-ray crystallography to confirm this compound’s skeleton.

  • Reactivity screening : Test oxidation, reduction, and cycloaddition reactions under controlled conditions.

  • Comparative studies : Benchmark against Paralinone A’s known transformations .

Scientific Research Applications

Paralinone B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Paralinone B involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and hydroxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The tetracyclic core provides structural stability and enhances the compound’s ability to interact with multiple targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paralinone A

  • Structural Similarities: Both Paralinone A and B are diterpenoids derived from Euphorbia species. Paralinone A (compound 14 in ) shares the jatropha-6(17),11E-diene core structure with Paralinone B, differing primarily in substituent patterns .
  • Functional Groups: Paralinone A lacks the 5-acetoxy and 15-hydroxy groups present in ETA-5(15) (see below), suggesting this compound may occupy an intermediate position in functionalization.

ETA-5(15)

  • Structural Features: ETA-5(15) (5-acetoxy-3,9-dicinnamoyloxy-15-hydroxy-14-oxojatropha-6(17),11E-diene) is a highly functionalized diterpene isolated from E. segetalis. Its substituents include acetoxy, cinnamoyloxy, and ketone groups, which likely enhance solubility and target binding compared to less-decorated analogs like Paralinone A .
  • Physicochemical Properties: The cinnamoyloxy groups in ETA-5(15) increase molecular weight (MW: ~650 g/mol) and log P (estimated ~4.2), suggesting higher lipophilicity than this compound if the latter lacks these moieties.

Comparative Data Table

Property This compound (Inferred) Paralinone A ETA-5(15)
Core Structure Jatropha-6(17),11E-diene Jatropha-6(17),11E-diene Jatropha-6(17),11E-diene
Key Substituents Pending confirmation Minimal functionalization 5-Acetoxy, 3,9-dicinnamoyloxy, 15-hydroxy, 14-oxo
Molecular Weight ~450–550 g/mol (estimated) ~400–450 g/mol ~650 g/mol
Log P (Predicted) ~3.5–4.0 ~2.8–3.2 ~4.2–4.5
Bioactivity Hypothesized cytotoxic Not reported Anti-inflammatory potential

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